![molecular formula C12H15Cl2NO4S B1434177 Methyl 4-[(2,5-dichlorophenyl)(methylsulfonyl)amino]butanoate CAS No. 1858251-45-2](/img/structure/B1434177.png)
Methyl 4-[(2,5-dichlorophenyl)(methylsulfonyl)amino]butanoate
説明
Methyl 4-[(2,5-dichlorophenyl)(methylsulfonyl)amino]butanoate, also known as Dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world. Dicamba is highly effective against a wide range of weeds, including those that have developed resistance to other herbicides. In
科学的研究の応用
Molecular Docking and Spectroscopic Studies
Methyl 4-[(2,5-dichlorophenyl)(methylsulfonyl)amino]butanoate and its derivatives have been extensively studied for their vibrational, structural, electronic, and optical properties using both experimental and theoretical approaches. Molecular docking studies have indicated that derivatives of butanoic acid, such as those studied, exhibit significant potential in inhibiting Placenta Growth Factor (PIGF-1), suggesting promising biological activities. These studies utilize techniques such as FT-IR, FT-Raman spectroscopy, DFT calculations, and natural bond orbital (NBO) analysis to explore the stability, reactivity, and noncovalent interactions within the molecules, highlighting their potential as nonlinear optical materials due to their dipole moment and hyperpolarizability values (Vanasundari et al., 2018).
Anti-HIV-1 Activity
Research on the antagonistic effects of certain derivatives against the human CCR5 receptor, which plays a crucial role in HIV-1 entry into cells, has identified compounds with potent inhibitory activity. These studies have contributed significantly to the understanding of structure-activity relationships for substituted 2-Aryl-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-(piperidin-1-yl)butanes, providing insights into the optimization of C-2 phenyl fragments for enhanced CCR5 antagonism (Finke et al., 2001).
Synthesis and Biological Activity of Heterocyclic Compounds
The compound has been utilized in the synthesis of new heterocyclic compounds with expected biological activity. This includes the preparation of derivatives with antimicrobial and antifungal properties, showcasing the versatility of the compound in generating biologically active molecules. The synthesis involves reactions with antipyrin, leading to the formation of pyridazinone derivatives and further chemical modifications to explore their biological activities (Sayed et al., 2003).
Applications in Organic Synthesis
The chemical properties of this compound and its derivatives have been explored for their applications in organic synthesis, particularly in the synthesis of pyrroles and pyrrolidines through intramolecular cyclization processes. These methodologies offer convenient routes to aromatic and non-aromatic 2,5-disubstituted five-membered heterocyclic compounds, demonstrating the compound's utility in facilitating diverse synthetic strategies (Benetti et al., 2002).
特性
IUPAC Name |
methyl 4-(2,5-dichloro-N-methylsulfonylanilino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO4S/c1-19-12(16)4-3-7-15(20(2,17)18)11-8-9(13)5-6-10(11)14/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZMPIJHISEKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN(C1=C(C=CC(=C1)Cl)Cl)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



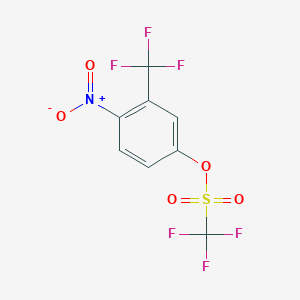


![Methyl 4-[(3-chlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434100.png)
![Methyl 4-[(4-chlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434101.png)
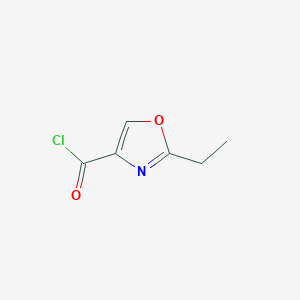
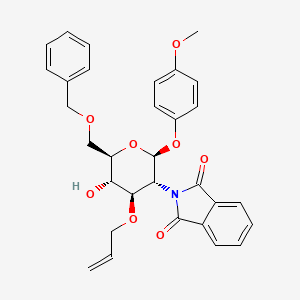
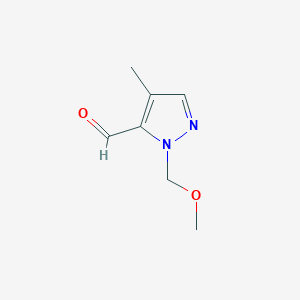
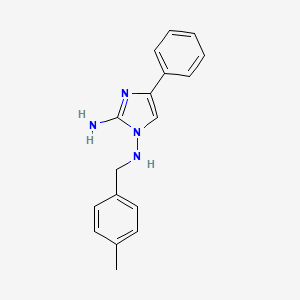
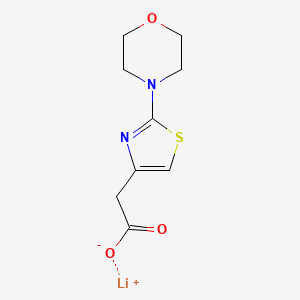
![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride](/img/structure/B1434111.png)

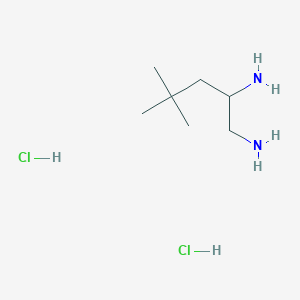
![2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid hydrochloride](/img/structure/B1434117.png)